Cas no 1494527-01-3 (1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile)

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile
- 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile
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- Inchi: 1S/C13H14BrNO2/c1-16-13(17-2)7-12(8-13,9-15)10-4-3-5-11(14)6-10/h3-6H,7-8H2,1-2H3
- InChI Key: WSRSGQSCZLWBKN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1(C#N)CC(C1)(OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 324
- Topological Polar Surface Area: 42.2
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02663-5g |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
1494527-01-3 | 95% | 5g |
$2350 | 2023-09-07 | |
A2B Chem LLC | AI36649-10g |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
1494527-01-3 | 10g |
$2510.00 | 2024-04-20 | ||
A2B Chem LLC | AI36649-250mg |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
1494527-01-3 | 250mg |
$177.00 | 2024-04-20 | ||
A2B Chem LLC | AI36649-1g |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
1494527-01-3 | 1g |
$510.00 | 2024-04-20 | ||
A2B Chem LLC | AI36649-100mg |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
1494527-01-3 | 100mg |
$94.00 | 2024-04-20 | ||
A2B Chem LLC | AI36649-5g |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
1494527-01-3 | 5g |
$1510.00 | 2024-04-20 |
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile
Research Brief on 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile (CAS: 1494527-01-3): Recent Advances and Applications
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile (CAS: 1494527-01-3) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane core and bromophenyl substituent, has shown potential in various applications, including medicinal chemistry and drug discovery. Recent studies have explored its synthesis, reactivity, and potential as a building block for more complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the bromophenyl group facilitates selective cross-coupling reactions, enabling the efficient construction of diverse pharmacophores. Additionally, the dimethoxycyclobutane moiety was found to enhance the metabolic stability of the resulting compounds, a critical factor in drug development.
Further investigations into the compound's reactivity have revealed its utility in photoredox catalysis. A team from the University of California, Berkeley, reported in ACS Catalysis that 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile can undergo radical-mediated ring-opening reactions under mild conditions, providing access to structurally diverse nitrile-containing intermediates. This finding opens new avenues for the synthesis of bioactive molecules with improved pharmacological properties.
In the context of drug discovery, the compound has been employed as a scaffold for the development of potential anticancer agents. A recent preprint on bioRxiv described its incorporation into a series of small molecules targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers. Preliminary in vitro assays showed promising activity against several cancer cell lines, with IC50 values in the low micromolar range. These results underscore the compound's potential as a versatile tool in medicinal chemistry.
Despite these advances, challenges remain in optimizing the synthetic routes for large-scale production of 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile. Current methods often require expensive catalysts or suffer from low yields. However, a 2024 patent application by a leading pharmaceutical company disclosed an improved catalytic system that addresses these limitations, suggesting that industrial-scale applications may soon become feasible.
In conclusion, 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile (CAS: 1494527-01-3) represents a valuable compound with diverse applications in chemical biology and drug discovery. Its unique structural features and reactivity profile make it a promising candidate for further exploration. Future research should focus on expanding its utility in targeted drug design and addressing the remaining synthetic challenges to fully realize its potential.
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